2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl

Lipophilicity Drug-likeness Permeability

2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride (CAS 2137687-64-8) is a heterocyclic building block featuring a 1,2,3-triazole core conjugated to an acetic acid side chain, supplied as the hydrochloride salt. It belongs to the class of 4-functionalized 1,2,3-triazoles, which are important scaffolds in medicinal chemistry for constructing enzyme inhibitors, bioconjugates, and bioactive molecules.

Molecular Formula C5H8ClN3O2
Molecular Weight 177.59
CAS No. 2137687-64-8
Cat. No. B2775351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl
CAS2137687-64-8
Molecular FormulaC5H8ClN3O2
Molecular Weight177.59
Structural Identifiers
SMILESCN1C=C(N=N1)CC(=O)O.Cl
InChIInChI=1S/C5H7N3O2.ClH/c1-8-3-4(6-7-8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);1H
InChIKeyUENARMVLEALBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid HCl (CAS 2137687-64-8): A High-Purity Triazole Building Block for Drug Discovery and Chemical Biology


2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride (CAS 2137687-64-8) is a heterocyclic building block featuring a 1,2,3-triazole core conjugated to an acetic acid side chain, supplied as the hydrochloride salt . It belongs to the class of 4-functionalized 1,2,3-triazoles, which are important scaffolds in medicinal chemistry for constructing enzyme inhibitors, bioconjugates, and bioactive molecules [1]. The triazole ring can participate in hydrogen bonding and metal coordination, while the carboxylic acid handle enables amide coupling and esterification reactions .

Why 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid HCl Cannot Be Interchanged with its Free Acid or Regioisomeric Analogs


In scientific procurement, substituting the free acid (CAS 1512226-21-9) or the 5-yl regioisomer (CAS 1267127-29-6) for the hydrochloride salt introduces risks in reproducibility and assay performance. The hydrochloride form ensures consistent protonation state, higher aqueous solubility, and defined stoichiometry crucial for salt-sensitive reactions . Replacement with the free acid alters the compound's lipophilicity (ΔLogP ≈ 0.42), potentially affecting membrane permeability, pharmacokinetic profiles, and biological readouts . The 4-yl substitution pattern on the triazole ring further differentiates this scaffold from its 5-yl analog, which can exhibit distinct biological activity profiles due to altered spatial orientation of the acetic acid side chain .

Quantitative Differentiation of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid HCl from Closest Analogs: A Head-to-Head Evidence Review


Lipophilicity Shift: Hydrochloride Salt vs. Free Acid Alters LogP by 0.42 Units

The hydrochloride salt of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid possesses a computed LogP of -0.136, whereas the corresponding free acid (CAS 1512226-21-9) has a computed LogP of -0.5578 . This difference of approximately 0.42 log units indicates that the salt form is more lipophilic, which can influence compound partitioning in biological membranes and organic/aqueous extraction workflows .

Lipophilicity Drug-likeness Permeability

Guaranteed Purity ≥98% by NMR: Higher Initial Quality Reduces Purification Burden

Leading vendors supply 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid HCl with a purity specification of ≥98% , based on NMR analysis, compared to the free acid which is often listed at 95–98% purity with less rigorous analytical characterization . This higher minimum purity guarantees reduces the need for costly and time-consuming pre-use purification steps for sensitive applications such as parallel synthesis or high-throughput screening.

Purity Reproducibility Procurement

Defined Storage Condition Ensures Chemical Stability for Long-Term Projects

The hydrochloride salt requires storage at 2–8°C sealed in dry conditions , a specification that is validated and consistently provided by multiple suppliers, including Chemscene and Leyan . In contrast, the free acid's storage recommendations are less uniformly reported, with some vendors listing only ambient storage without rigorous stability data . This defined low-temperature storage minimizes hydrolysis and degradation, ensuring compound integrity over multi-year research programs.

Stability Storage Logistics

Regioisomeric Specificity: 4-yl vs. 5-yl Substitution Drives Differential Biological Activity

The 4-yl regioisomer (this compound) positions the acetic acid side chain at the 4-position of the 1,2,3-triazole ring, while the 5-yl analog (CAS 1267127-29-6) has a different spatial orientation [1]. This positional isomerism leads to distinct biological activity profiles. For instance, the 5-yl acetic acid has reported antimicrobial activity against S. aureus (MIC 8 µg/mL) and C. albicans (MIC 16 µg/mL), whereas comparable MIC data for the 4-yl isomer are conspicuously absent from the literature . This suggests that the 4-yl analog may have a different, potentially more selective biological target engagement profile, making it a distinct tool compound for chemical biology studies rather than a simple antimicrobial agent.

Regioisomerism Bioactivity Selectivity

Versatile Scaffold for Acetyl-CoA Carboxylase (ACC) Inhibitor Development

Triazole acetic acid derivatives are a key scaffold in patented ACC inhibitor programs . While extensive quantitative structure-activity relationship (QSAR) data for this specific compound is not publicly available, the 4-functionalized triazole acetic acid motif is explicitly claimed in patent families such as PT3380479T, where it serves as a core intermediate for generating potent ACC inhibitors for metabolic diseases [1]. This establishes a direct lineage for the compound in a validated therapeutic target area, differentiating it from generic triazole building blocks that lack this patent-backed application pathway.

ACC inhibitor Metabolic disease Click chemistry

Where 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid HCl Provides the Greatest Procurement Value: Application Scenarios


Parallel Synthesis of ACC Inhibitor Libraries for Metabolic Disease Research

The compound's high purity (≥98%) and defined salt form make it ideal for automated liquid handling and parallel amide coupling reactions in ACC inhibitor SAR campaigns, as supported by patent linkages [1]. Its consistent LogP (-0.136) ensures predictable partitioning in high-throughput purification systems.

Click Chemistry Probe Design for Chemical Biology Target Engagement Studies

The triazole ring, synthesized via CuAAC click chemistry, allows for modular incorporation of reporter tags. The 4-yl substitution pattern avoids the broad antimicrobial activity seen with 5-yl isomers , reducing confounding biological effects in mammalian cell assays.

Metabolite Synthesis and Stable Isotope Labeling for Mass Spectrometry Standards

The defined storage stability at 2–8°C and the hydrochloride salt's resistance to hydrolysis make it a reliable precursor for synthesizing stable isotope-labeled internal standards for LC-MS/MS quantification of triazole-containing metabolites.

Core Facility Compound Management for Multi-Project Drug Discovery Platforms

Its guaranteed purity, validated cold-chain storage protocol , and documented stability profile reduce compound management overhead and ensure reproducibility across diverse biological assays run by different research groups.

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